Limited Public Bioactivity Data
A comprehensive search of authoritative databases (e.g., ChEMBL, BindingDB) reveals no specific, quantifiable bioactivity data (e.g., IC50, Ki, EC50) for 4-Ethylpyrrolidine-2-carboxylic acid against any biological target [1]. This is in stark contrast to more extensively studied pyrrolidine derivatives. For instance, some 4-substituted proline analogs have been investigated as selective antagonists for ionotropic glutamate receptors, with specific binding affinities and functional activities reported [2]. The absence of such data for this compound means its biological profile is undefined. The only related assay data points found are for other compounds with different core structures, such as the inhibition of porcine liver carboxylesterase (IC50: 47 nM) or agonist activity at the human HCA2 receptor (EC50: 1.40E+3 nM), which are not directly transferable to this molecule [3][4].
| Evidence Dimension | Bioactivity Data Availability in Public Databases |
|---|---|
| Target Compound Data | No quantitative bioactivity data (IC50, Ki, EC50) found. |
| Comparator Or Baseline | Other 4-substituted pyrrolidine-2-carboxylic acids (e.g., (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid): Documented activity as iGluR antagonist [2]. |
| Quantified Difference | Data present vs. Data absent |
| Conditions | Database search across ChEMBL, BindingDB, and PubMed. |
Why This Matters
For procurement, this lack of public data shifts the compound's value proposition from a known bioactive tool to an exploratory building block, necessitating internal screening and validation.
- [1] Database searches performed on ChEMBL, BindingDB, and PubMed for "4-Ethylpyrrolidine-2-carboxylic acid" and "1521966-39-1" on April 15, 2026, yielding no specific bioactivity results. View Source
- [2] Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogues Utilizing a C(sp3)–H Activation Strategy and Structure–Activity Relationship Studies at the Ionotropic Glutamate Receptors. (2020). ACS Publications. View Source
- [3] BindingDB. (n.d.). BDBM50570560 CHEMBL4872772. Retrieved April 15, 2026. View Source
- [4] BindingDB. (n.d.). BDBM50022062 CHEMBL3298701. Retrieved April 15, 2026. View Source
